7-Methyl-5-oxo-5H-thiazolo[3,2-A]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c1-4-5(7(12)13)6(11)10-2-3-14-8(10)9-4/h2-3H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCWUYLWOGLQII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common synthetic route involves the cyclocondensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes. The reaction is usually carried out in isopropyl alcohol at 20°C under ultrasonic activation.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-5-oxo-5H-thiazolo[3,2-A]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines and alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them useful for further research and applications.
Scientific Research Applications
Anti-inflammatory Activities
Research has demonstrated that derivatives of 7-Methyl-5-oxo-5H-thiazolo[3,2-A]pyrimidine-6-carboxylic acid exhibit notable anti-inflammatory properties. A study synthesized several new methyl esters of this compound and evaluated their anti-inflammatory effects. Among the tested compounds, some showed moderate anti-inflammatory activity comparable to indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID) .
Table 1: Anti-inflammatory Activity of Derivatives
| Compound ID | Structure | Dose (mg/kg) | Activity Level |
|---|---|---|---|
| 1b | - | 100 | Moderate |
| 1c | - | 100 | Moderate |
| 4a | - | 100 | Moderate |
| 4c | - | 100 | Moderate |
Synthesis Processes
The synthesis of this compound typically involves the reaction of thiazole derivatives with chloroacetic acid and appropriate aldehydes. This method allows for the creation of various substituted phenyl compounds, expanding the library of potential pharmaceutical agents derived from this core structure .
Potential Therapeutic Uses
The unique structural features of this compound suggest its potential in treating various diseases beyond inflammation. The thiazolo-pyrimidine scaffold is known for its biological activity, making it a candidate for further investigation in areas such as:
- Antimicrobial Activity : Preliminary studies indicate that certain derivatives may possess antimicrobial properties, warranting further exploration.
- Anticancer Properties : Compounds in this class have been investigated for their ability to inhibit cancer cell proliferation, suggesting a role in cancer therapy.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds related to this compound. For instance:
- A study published in PubMed highlighted the synthesis of various thiazolo-pyrimidine derivatives and their pharmacological evaluation, confirming their anti-inflammatory effects .
- Another research effort focused on modifying the carboxylic acid moiety to enhance solubility and bioavailability, leading to improved therapeutic profiles.
Mechanism of Action
The mechanism by which 7-Methyl-5-oxo-5H-thiazolo[3,2-A]pyrimidine-6-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell wall synthesis. Further research is needed to fully elucidate the detailed mechanisms.
Comparison with Similar Compounds
Structural Modifications and Functional Groups
Key Observations :
Biological Activity
7-Methyl-5-oxo-5H-thiazolo[3,2-A]pyrimidine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C₉H₇N₃O₃S
- Molecular Weight : 225.23 g/mol
- InChIKey : UPPPMRSHTNROCH-UHFFFAOYSA-N
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of thiazolo[3,2-A]pyrimidine derivatives. Specifically, compounds similar to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes:
| Compound | COX-2 IC₅₀ (μmol) | Comparison Drug | Comparison Drug IC₅₀ (μmol) |
|---|---|---|---|
| This compound | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |
This data indicates that the compound exhibits comparable potency to established anti-inflammatory drugs like celecoxib .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit various enzymes critical in metabolic pathways:
- Dihydrofolate Reductase (DHFR) : A study indicated that related pyrimidine derivatives inhibit DHFR with high affinity, which is crucial for the synthesis of nucleotides necessary for DNA replication and repair .
- Acetylcholinesterase Inhibition : Research has shown that derivatives of this compound can act as acetylcholinesterase inhibitors, which are vital in treating neurodegenerative diseases like Alzheimer's .
Study on Anti-inflammatory Effects
A study conducted on carrageenan-induced paw edema in rats demonstrated that the thiazolo[3,2-A]pyrimidine derivatives significantly reduced inflammation compared to indomethacin, a standard anti-inflammatory drug. The effective doses (ED₅₀) were calculated as follows:
| Compound | ED₅₀ (μM) | Comparison Drug | ED₅₀ (μM) |
|---|---|---|---|
| Thiazolo Derivative A | 11.60 | Indomethacin | 9.17 |
| Thiazolo Derivative B | 8.23 | Indomethacin | 9.17 |
| Thiazolo Derivative C | 9.47 | Indomethacin | 9.17 |
These findings suggest that certain derivatives may offer enhanced anti-inflammatory efficacy compared to traditional therapies .
The biological activity of this compound is largely attributed to its structural features which allow it to interact effectively with target enzymes:
- COX Inhibition : The presence of the thiazole and pyrimidine rings facilitates binding to the active site of COX enzymes, thereby inhibiting their activity and reducing prostaglandin synthesis.
- Electrophilic Nature : The keto group in the structure may enhance reactivity towards nucleophilic sites on target proteins, leading to effective inhibition of enzymatic activity.
Q & A
Q. What are the optimal synthetic routes for 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid?
The synthesis typically involves cyclocondensation reactions using precursors like 3,4-dihydropyrimidine-2-thiones and electrophilic reagents (e.g., α-bromo ketones or chloroacetic acid) under reflux with a base such as potassium carbonate . For example, a validated protocol includes refluxing in acetic acid/acetic anhydride (1:1) with sodium acetate for 8–10 hours, yielding ~78% product after recrystallization from ethyl acetate . Key considerations include solvent selection (polar aprotic solvents enhance reactivity) and reaction time optimization to minimize side products.
Q. How can the structural integrity of this compound be confirmed?
Use a combination of spectroscopic and crystallographic methods :
- NMR : Analyze and spectra to verify the thiazolo[3,2-a]pyrimidine core and substituent positions.
- X-ray diffraction : Resolve spatial conformation, as seen in ethyl ester analogs where the thiazole ring adopts a flattened boat conformation with dihedral angles up to 80.94° relative to substituent benzene rings .
- Mass spectrometry : Confirm molecular weight and fragmentation patterns .
Q. What preliminary biological activities have been reported for this compound?
The thiazolo[3,2-a]pyrimidine scaffold exhibits broad bioactivity , including:
- Antimicrobial : Inhibition of bacterial/fungal enzymes via thiazole-pyrimidine interactions.
- Anticancer : Cytotoxicity assays against tumor cell lines (e.g., MCF-7) through kinase inhibition .
- Anti-inflammatory : COX-2 suppression in murine models . Standard protocols involve in vitro enzyme assays (e.g., IC determination) followed by in vivo efficacy studies.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Focus on substituent modulation :
- Electron-withdrawing groups (e.g., Cl, NO) at the 2-position enhance antimicrobial activity by increasing electrophilicity .
- Hydrophobic substituents (e.g., phenyl, benzylidene) at the 7-position improve membrane permeability, as shown in analogs with 4-fluorophenyl groups .
- Methoxy groups on benzylidene moieties alter electronic properties, affecting binding to targets like DNA gyrase . Use molecular docking (AutoDock Vina) and MD simulations to validate interactions .
Q. How should researchers resolve contradictions in reported bioactivity data?
Contradictions often arise from experimental variability (e.g., cell line specificity, assay conditions). Mitigation strategies include:
- Standardized protocols : Replicate assays under identical conditions (e.g., pH, temperature) .
- Orthogonal validation : Cross-check cytotoxicity results with apoptosis assays (e.g., Annexin V staining) .
- Meta-analysis : Compare data across analogs (e.g., 2-methyl vs. 7-methyl derivatives) to identify trends in substituent effects .
Q. What advanced methodologies are recommended for mechanistic studies?
- Kinetic assays : Determine inhibition constants () for enzyme targets (e.g., kinases) using stopped-flow spectroscopy .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics between the compound and target proteins .
- Cryo-EM/X-ray crystallography : Resolve binding modes in enzyme-inhibitor complexes, as demonstrated for thiazolo[3,2-a]pyrimidine derivatives bound to bacterial topoisomerase IV .
Q. How can synthetic byproducts or degradation products be characterized?
Employ HPLC-MS/MS for impurity profiling:
- Gradient elution : Use C18 columns with acetonitrile/water (0.1% formic acid) to separate derivatives.
- Fragmentation patterns : Identify common byproducts (e.g., hydrolyzed esters or decarboxylated analogs) .
- Stability studies : Accelerated degradation under heat/light to predict shelf-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
